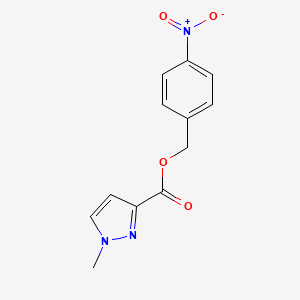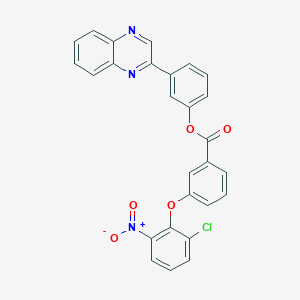
3-(Quinoxalin-2-yl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a quinoxaline moiety, a phenyl group, and a benzoate ester, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of quinoxaline derivatives, which are synthesized through various green chemistry methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce quinoxaline derivatives with reduced functional groups.
Scientific Research Applications
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A nitrogen-containing heterocyclic compound with various biological activities.
Quinoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Benzoxazole: A heterocyclic compound with applications in medicinal chemistry and materials science.
Uniqueness
3-(2-Quinoxalinyl)phenyl 3-(2-chloro-6-nitrophenoxy)benzoate is unique due to its combination of quinoxaline and benzoate moieties, which confer distinct chemical and biological properties. This compound’s versatility makes it valuable for a wide range of scientific and industrial applications.
Properties
Molecular Formula |
C27H16ClN3O5 |
|---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
(3-quinoxalin-2-ylphenyl) 3-(2-chloro-6-nitrophenoxy)benzoate |
InChI |
InChI=1S/C27H16ClN3O5/c28-21-10-5-13-25(31(33)34)26(21)35-19-8-4-7-18(15-19)27(32)36-20-9-3-6-17(14-20)24-16-29-22-11-1-2-12-23(22)30-24/h1-16H |
InChI Key |
IWNDCKBERBRREY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)OC5=C(C=CC=C5Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methyl-5-nitrophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10877420.png)
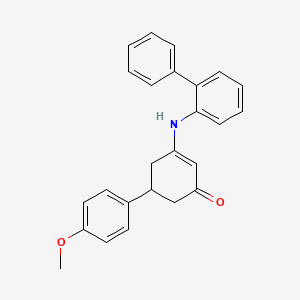
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
![N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
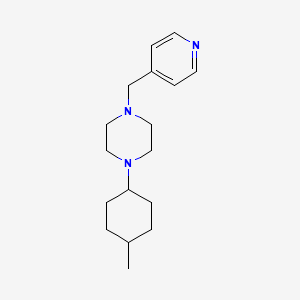
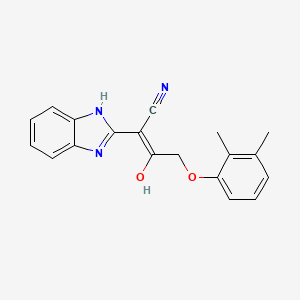
![(E)-1-(2-chlorophenyl)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}methanimine](/img/structure/B10877447.png)
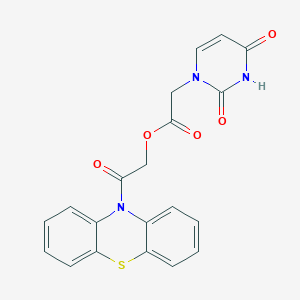
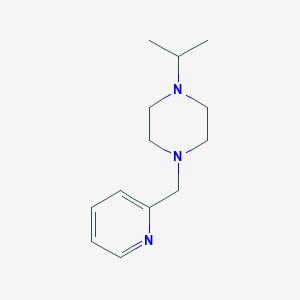
![(4Z)-2-(4-fluorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877466.png)
![N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B10877473.png)
![N-({2-[(furan-2-ylcarbonyl)amino]phenyl}carbonyl)valine](/img/structure/B10877479.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10877482.png)
